molecular formula C11H10FNO4S2 B13697481 Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate

Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate

Cat. No.: B13697481
M. Wt: 303.3 g/mol
InChI Key: VXZNXDFOEQMLTP-UHFFFAOYSA-N
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Description

Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzo[d]thiazole ring, a sulfonyl group, and a fluoroacetate moiety.

Preparation Methods

The synthesis of Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in the presence of the fluoro group, which can enhance its lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C11H10FNO4S2

Molecular Weight

303.3 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylsulfonyl)-2-fluoroacetate

InChI

InChI=1S/C11H10FNO4S2/c1-2-17-10(14)9(12)19(15,16)11-13-7-5-3-4-6-8(7)18-11/h3-6,9H,2H2,1H3

InChI Key

VXZNXDFOEQMLTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)S(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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